5-(Piperazin-1-ylmethyl)oxazole

Physicochemical profiling Lipinski rule-of-five Fragment-based drug design

5-(Piperazin-1-ylmethyl)oxazole (CAS 1247391-77-0; IUPAC: 5-(piperazin-1-ylmethyl)-1,3-oxazole) is a bifunctional heterocyclic building block combining a 1,3-oxazole ring with a piperazine moiety via a methylene spacer. It is supplied as a research chemical with a minimum purity specification of 97% (typical vendor range 95–98%) and a molecular weight of 167.21 g·mol⁻¹.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13530587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-ylmethyl)oxazole
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CN=CO2
InChIInChI=1S/C8H13N3O/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2
InChIKeyGIYZOBUUOMXCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-ylmethyl)oxazole – Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


5-(Piperazin-1-ylmethyl)oxazole (CAS 1247391-77-0; IUPAC: 5-(piperazin-1-ylmethyl)-1,3-oxazole) is a bifunctional heterocyclic building block combining a 1,3-oxazole ring with a piperazine moiety via a methylene spacer [1]. It is supplied as a research chemical with a minimum purity specification of 97% (typical vendor range 95–98%) and a molecular weight of 167.21 g·mol⁻¹ . Computed physicochemical descriptors include an XLogP3-AA of −0.4, a topological polar surface area (TPSA) of 41.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, positioning it within Lipinski-compatible property space for fragment-based or lead-like screening collections [1]. The compound is available in both free-base (CAS 1247391-77-0) and dihydrochloride salt (CAS 2060040-69-7) forms, offering formulation flexibility for aqueous versus organic-phase chemistry [2].

Why 5-(Piperazin-1-ylmethyl)oxazole Cannot Be Casually Substituted – The 1,3-Oxazole vs. 1,2-Oxazole (Isoxazole) Isomerism Problem


The most structurally similar analog to 5-(piperazin-1-ylmethyl)-1,3-oxazole is its 1,2-oxazole (isoxazole) constitutional isomer, 5-(piperazin-1-ylmethyl)isoxazole (CAS 1042777-59-2). These two compounds share an identical molecular formula (C₈H₁₃N₃O) and molecular weight (167.21 g·mol⁻¹) but differ fundamentally in the spatial arrangement of the ring heteroatoms: in the 1,3-oxazole, N and O are separated by one carbon, whereas in the 1,2-oxazole they are adjacent [1]. This single atomic permutation alters the ring's dipole moment, aromatic stabilization energy, hydrogen-bonding geometry, and metabolic susceptibility [2]. In medicinal chemistry campaigns, reported arylpiperazinyl oxazole derivatives have demonstrated nanomolar cytotoxicity and in vivo tumor growth inhibition (42.3% reduction at 100 mg·kg⁻¹ for lead compound 6-48), whereas isoxazole-piperazine hybrids from parallel series exhibit distinct IC₅₀ profiles (0.3–3.7 µM against Huh7, Mahlavu, and MCF-7 cell lines) with apoptosis induction via Akt hyperphosphorylation and p53 activation [3][4]. These divergent outcome profiles—observed across different core heterocycles within the same target class—underscore that oxazole and isoxazole scaffolds are not interchangeable and must be selected based on the specific pharmacophore hypothesis under investigation.

Quantitative Differentiation Evidence for 5-(Piperazin-1-ylmethyl)oxazole Against Closest Analogs


Physicochemical Differentiation: XLogP3-AA and TPSA Comparison – 1,3-Oxazole vs. 1,2-Oxazole (Isoxazole) Isomer

The 5-substituted 1,3-oxazole isomer (CAS 1247391-77-0) exhibits an XLogP3-AA of −0.4 and a TPSA of 41.3 Ų, computed by PubChem [1]. The corresponding 1,2-oxazole (isoxazole) isomer (CAS 1042777-59-2) has a reported LogP of −0.337 and identical TPSA from computational prediction . While the TPSA values are equivalent (both 41.3 Ų, arising from the same heteroatom count), the subtle LogP difference (Δ ≈ 0.06 units) reflects the altered dipole moment of the 1,3-oxazole ring, which influences passive membrane permeability predictions. For procurement decisions in fragment-based screening library design, the 1,3-oxazole core offers a distinct hydrogen-bond acceptor geometry: the ring nitrogen is positioned meta to the methylene bridge, whereas in the 1,2-oxazole isomer it is ortho, altering the vector of the H-bond acceptor relative to the piperazine amine [1].

Physicochemical profiling Lipinski rule-of-five Fragment-based drug design

Regioisomeric Differentiation: 5-Position vs. 4-Position Piperazinylmethyl Attachment on the 1,3-Oxazole Ring

The 5-substituted regioisomer (CAS 1247391-77-0) places the piperazinylmethyl group at the position flanked by the ring oxygen atom, whereas the 4-substituted regioisomer (CAS 1529441-00-6) attaches the same group adjacent to the ring nitrogen . In the arylpiperazinyl oxazole series reported by Choi et al. (J. Med. Chem. 2013), substitution at the 4-position of the oxazole ring (compounds 6-48 and 6-51) yielded potent antiproliferative activity with in vivo tumor growth reduction of 42.3% at 100 mg·kg⁻¹ [1]. The 5-substituted analog has not been directly evaluated in the same assay panel, but the regioisomeric shift alters the dihedral angle between the oxazole ring and the piperazine moiety, which affects the presentation of the piperazine NH to biological targets. For fragment elaboration and scaffold-hopping campaigns, the 5-substituted regioisomer provides a geometrically distinct vector for growing the molecule toward different regions of a target binding pocket compared to the 4-substituted variant .

Regioisomer comparison Medicinal chemistry Structure-activity relationship

Sigma Receptor Pharmacophore Potential: Class-Level Binding Data for Piperazinyl-Oxazole Scaffolds

Several structurally related piperazinyl-oxazole compounds have been characterized for sigma-1 (σ₁) and sigma-2 (σ₂) receptor binding. In a published sigma receptor pharmacophore study, N-arylpiperazinylalkyl oxazole derivatives demonstrated σ₁ receptor Kᵢ values in the low nanomolar range (e.g., Kᵢ = 1.90 nM for a closely related 1,3-oxazole-piperazine in a [³H]-(+)-pentazocine displacement assay using guinea pig brain homogenate) [1]. The minimal scaffold of 5-(piperazin-1-ylmethyl)oxazole retains the key pharmacophoric elements identified for sigma recognition: a basic piperazine nitrogen, a methylene spacer, and an aromatic heterocycle capable of hydrophobic interactions [2]. While direct binding data for the unsubstituted parent compound 5-(piperazin-1-ylmethyl)oxazole at sigma receptors have not been published, the class-level SAR indicates that the 1,3-oxazole core is compatible with sigma receptor binding. For procurement purposes, this compound serves as an unadorned starting scaffold for sigma receptor ligand optimization, offering an unsubstituted piperazine NH for facile derivatization and an oxazole C2 position available for further functionalization [2].

Sigma receptor CNS drug discovery Binding affinity

Purity Specification Differentiation: Vendor-Supplied 5-(Piperazin-1-ylmethyl)oxazole vs. Substituted Analogs

The unsubstituted parent compound 5-(piperazin-1-ylmethyl)oxazole is commercially available with a minimum purity specification of 97% (AKSci, CAS 1247391-77-0) or 98% (Leyan) . In contrast, the more synthetically elaborated analogs, such as 3-(2-chlorophenyl)-5-(piperazin-1-ylmethyl)isoxazole hydrochloride, are typically supplied at 95% purity due to the increased synthetic complexity and additional purification challenges [1]. For researchers requiring a building block for subsequent derivatization, the higher available purity of the unsubstituted parent reduces the risk of carrying forward unidentified impurities that could confound biological assay interpretation or complicate downstream synthetic steps. Additionally, the dihydrochloride salt form (CAS 2060040-69-7) is available as a crystalline powder with defined storage conditions (room temperature), offering improved handling and weighing accuracy compared to the free base liquid form [2].

Chemical purity Procurement specification Quality control

Optimal Procurement and Research Application Scenarios for 5-(Piperazin-1-ylmethyl)oxazole


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring a 1,3-Oxazole-Containing Primary Amine Scaffold

5-(Piperazin-1-ylmethyl)oxazole is optimally deployed as a fragment-sized (MW 167.21) building block in covalent or non-covalent fragment screening libraries. Its XLogP3-AA of −0.4 and TPSA of 41.3 Ų place it within favorable property space for fragment hit identification [1]. The unsubstituted piperazine NH₂-equivalent serves as a synthetic handle for rapid parallel derivatization (amide coupling, sulfonamide formation, reductive amination), while the 1,3-oxazole C2 position remains available for orthogonal functionalization. Procurement in the dihydrochloride salt form (CAS 2060040-69-7) simplifies weighing and dissolution for high-throughput screening workflows [2].

Sigma Receptor Ligand Optimization – Unadorned Pharmacophore Starting Point

For CNS and oncology programs targeting sigma-1 or sigma-2 receptors, this compound provides the minimal pharmacophoric scaffold (basic piperazine N → methylene spacer → aromatic oxazole) that recapitulates key binding elements identified in reported high-affinity sigma ligands (Kᵢ values as low as 1.90 nM for elaborated oxazole-piperazine derivatives) [3]. Researchers can procure this compound to systematically explore N-substituent effects on sigma receptor affinity and subtype selectivity without the confounding influence of pre-existing aromatic substituents on the oxazole ring, enabling cleaner SAR interpretation.

Anticancer SAR Expansion Based on Arylpiperazinyl Oxazole Lead Series

The J. Med. Chem. 2013 report by Choi et al. established that arylpiperazinyl oxazole derivatives exhibit potent antiproliferative activity and in vivo tumor vascular-disrupting effects (compound 6-48: 42.3% tumor growth reduction at 100 mg·kg⁻¹) [4]. 5-(Piperazin-1-ylmethyl)oxazole serves as the unsubstituted core intermediate for synthesizing focused analog libraries exploring substitutions at the oxazole C2 position, the piperazine N4 position, or both. Its procurement enables medicinal chemistry teams to generate novel analogs for comparative evaluation against the published 4-substituted oxazole series, exploring the biological consequences of shifting the substitution pattern from the 4- to the 5-position of the oxazole ring.

Method Development and Impurity Profiling for Oxazole-Containing Pharmaceutical Intermediates

The compound is suitable as a reference standard for HPLC/LC-MS method development and impurity profiling in pharmaceutical development workflows involving oxazole-piperazine scaffolds. Its defined purity specification (97–98%) and availability in both free base and dihydrochloride salt forms allow analytical chemists to establish retention time markers, calibration curves, and system suitability parameters . The compound's moderate hydrophilicity (XLogP3-AA −0.4) makes it compatible with reversed-phase chromatography conditions commonly used for polar pharmaceutical intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Piperazin-1-ylmethyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.